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Compound Name:
2-(4-Methyl-1,4-diazepan-1-

yl)cyclopentan-1-ol

CAS No.: 1216048-18-8

Cat. No.: B2448327

Get Quote

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms,

has emerged as a "privileged structure" in medicinal chemistry.[1] Its inherent structural

features, including a flexible yet constrained conformation and the ability to present

substituents in a well-defined three-dimensional space, make it an attractive scaffold for the

design of novel therapeutic agents.[2][3] This guide, intended for researchers and drug

development professionals, provides a comprehensive overview of the synthesis, structural

nuances, and diverse medicinal chemistry applications of 1,4-diazepane derivatives. We will

delve into the causality behind experimental choices and present self-validating protocols,

offering field-proven insights for advancing drug discovery programs centered on this versatile

scaffold.

I. Synthetic Strategies: Constructing the 1,4-
Diazepane Core
The synthesis of the 1,4-diazepane ring and its derivatives is a critical first step in harnessing

its therapeutic potential. A variety of synthetic methodologies have been developed, each with
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its own advantages and substrate scope. The choice of a particular synthetic route is often

dictated by the desired substitution pattern and the availability of starting materials.

A. Classical and Modern Synthetic Approaches
Traditional methods for the synthesis of 1,4-diazepanes often involve multi-step sequences.

However, modern organic chemistry has introduced more efficient and versatile strategies.

A notable advancement is the use of heteropolyacids (HPAs) as catalysts. For instance, an

efficient procedure for the synthesis of 1,4-diazepine derivatives involves the reaction of

ketimine intermediates with aldehydes in the presence of Keggin-type HPAs. This method

offers high yields and short reaction times for a range of derivatives with both electron-

releasing and electron-withdrawing substituents.[4] The catalytic activity of HPAs is dependent

on their composition, with H5PMo10V2O40 demonstrating superior performance in terms of

yield and reaction time.[4]

Another powerful technique is the intramolecular C-N bond coupling. A facile and efficient

synthesis of functionalized 1,4-benzodiazepine derivatives has been developed using a

CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-

bromobenzyl)azetidine-2-carboxamides. This approach provides access to novel azetidine-

fused 1,4-diazepine derivatives under mild conditions.[5]

Multicomponent reactions (MCRs) offer a streamlined approach to complex molecules in a

single step. The Ugi four-component condensation, for example, has been employed for the

facile synthesis of 1,4-benzodiazepine derivatives, showcasing the power of MCRs in

generating structural diversity.[6]

B. Synthesis of a Representative 1,4-Diazepane
Derivative: A Step-by-Step Protocol
To illustrate a practical synthetic approach, the following protocol outlines the synthesis of

1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][4][7]diazepin-10(2H)-one, a precursor to various

functionalized 1,4-benzodiazepines.[5]

Experimental Protocol: Synthesis of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][4][7]diazepin-

10(2H)-one[5]
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Reactant Preparation: In a reaction vessel, combine 1-(2-bromobenzyl)azetidine-2-

carboxamide (1 equivalent), CuI (0.1 equivalents), and N,N-dimethylglycine (0.2

equivalents).

Solvent and Base Addition: Add dioxane as the solvent and K2CO3 (2 equivalents) as the

base.

Reaction Conditions: Heat the mixture to reflux (approximately 101 °C) and stir for 12 hours.

Work-up and Purification: After cooling to room temperature, filter the reaction mixture

through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue

by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the

desired product.

Characterization: The final product, 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][4][7]diazepin-

10(2H)-one, should be characterized by NMR and mass spectrometry to confirm its structure

and purity. The expected yield is typically high (e.g., 94%).[5]

II. Conformational Analysis and Stereochemistry:
The Structural Basis of Activity
The seven-membered 1,4-diazepane ring is conformationally flexible, capable of adopting

several low-energy conformations, with the twist-boat and chair forms being the most common.

[8][9][10] The specific conformation adopted can significantly influence the biological activity of

a derivative by dictating the spatial orientation of its substituents and their interactions with a

biological target.[3][8]

A. Conformational Preferences and their Implications
NMR spectroscopy, X-ray crystallography, and molecular modeling are powerful tools for

elucidating the preferred conformations of 1,4-diazepane derivatives.[8] For instance, studies

on N,N-disubstituted-1,4-diazepane orexin receptor antagonists revealed an unexpected low-

energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat

ring conformation.[8] This discovery was crucial in understanding the bioactive conformation

and guiding further drug design efforts.[8]
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The stereochemistry of substituents on the 1,4-diazepane ring is also a critical determinant of

biological activity.[3] The presence of a stereocenter, as in 1-benzyl-5-methyl-1,4-diazepane,

gives rise to enantiomers that can exhibit different pharmacological profiles due to their distinct

three-dimensional arrangements.[3]

B. Visualizing Conformational Isomers
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Caption: Conformational isomers of the 1,4-diazepane ring.

III. Medicinal Chemistry Applications: A Scaffold of
Diverse Therapeutic Potential
The 1,4-diazepane scaffold has been successfully incorporated into a wide array of therapeutic

agents targeting various biological systems.[6][7][11][12][13] Its versatility has led to the

development of compounds with antipsychotic, anxiolytic, anticonvulsant, antibacterial,

antifungal, and anticancer properties.[6][7][11][12][13]
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A. Key Therapeutic Areas and Representative
Derivatives
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Therapeutic Area Target
Representative
Derivative(s)

Key Findings

Oncology Farnesyltransferase
1,4-diazepane-based

inhibitors

Potent inhibition in the

low nanomolar range;

activity against

hormone-resistant

prostate cancer cell

lines.[14][15]

Microtubules
1,4-diazepane-based

agents

Disorganization of

tubulin in prostate

cancer cells.[14][15]

Estrogen Receptor

2,7-bis(4-

chlorophenyl)-3,3-

dimethyl-1,4-

diazepan-5-one

Docking studies

suggest interaction

with the human

estrogen receptor.[9]

Neuroscience Orexin Receptors
N,N-disubstituted-1,4-

diazepanes

Antagonists for the

treatment of insomnia.

[8]

Amyloid-β

Aggregation

Symmetric (1,4-

diazepane-1,4-

diyl)bis(phenylmethan

one) derivatives

Inhibition of Aβ42 and

Aβ40 aggregation,

antioxidant activity,

and blood-brain

barrier permeability.

[16][17]

Thrombosis Factor Xa YM-96765

Potent and selective

fXa inhibitor with

antithrombotic activity.

[18]

Inflammation & Pain
Cannabinoid Receptor

2 (CB2)
Aryl 1,4-diazepanes

Potent and selective

CB2 agonists with

improved metabolic

stability.[19]
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B. Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of 1,4-diazepane derivatives.

For instance, in the development of factor Xa inhibitors, the 1,4-diazepane moiety was

specifically designed to interact with the S4 aryl-binding domain of the enzyme's active site.[18]

For CB2 agonists, SAR studies focused on improving metabolic stability and drug-like

properties, leading to compounds with improved solubility and permeability.[19] In the case of

1,4-benzodiazepines, modifications on the diazepine ring have been shown to be more

permissible than alterations on the fused benzene ring.[20]

C. A Workflow for 1,4-Diazepane-Based Drug Discovery

1,4-Diazepane Scaffold Selection Library Synthesis & Diversity High-Throughput Screening Hit Identification Lead Optimization (SAR) Preclinical Development

Click to download full resolution via product page

Caption: A generalized workflow for 1,4-diazepane-based drug discovery.

IV. Key Experimental Protocols: A Practical Guide
To facilitate research in this area, this section provides a detailed protocol for a common

biological assay used to evaluate 1,4-diazepane derivatives.

A. Protocol: In Vitro Anticancer Screening (MCF-7 Cell
Line)
This protocol describes a standard MTT assay to assess the cytotoxic effects of novel 1,4-

diazepane derivatives on the MCF-7 human breast cancer cell line.[21]

Cell Culture: Maintain MCF-7 cells in appropriate culture medium supplemented with fetal

bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10^4

cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the test 1,4-diazepane derivatives in the

culture medium. Replace the medium in the wells with the medium containing the test

compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive

control (e.g., a known anticancer drug).

Incubation: Incubate the plates for 48-72 hours.

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

to each well and incubate for a further 4 hours. The viable cells will reduce the yellow MTT to

purple formazan crystals.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of the test

compound relative to the vehicle control. Determine the IC50 value (the concentration of the

compound that inhibits cell growth by 50%).

V. Challenges and Future Perspectives
Despite the significant progress in the field, challenges remain. The conformational flexibility of

the 1,4-diazepane ring can make rational drug design complex. Future research should focus

on developing more rigid analogs and employing computational methods to better predict

bioactive conformations. Furthermore, exploring novel synthetic methodologies to access a

wider range of structurally diverse derivatives will be crucial for identifying new therapeutic

leads. The development of 1,4-diazepane-based PROTACs (PROteolysis TArgeting Chimeras)

and other targeted protein degraders represents an exciting future direction for this versatile

scaffold.

VI. Conclusion
The 1,4-diazepane scaffold has firmly established itself as a cornerstone in medicinal

chemistry, offering a remarkable blend of structural versatility and broad biological activity.

From oncology and neuroscience to thrombosis and inflammation, its derivatives continue to
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provide promising leads for the development of novel therapeutics. A thorough understanding

of its synthesis, conformational behavior, and structure-activity relationships, as outlined in this

guide, is paramount for researchers aiming to unlock the full therapeutic potential of this

privileged heterocyclic system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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